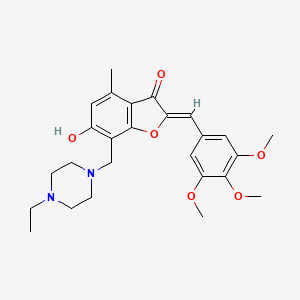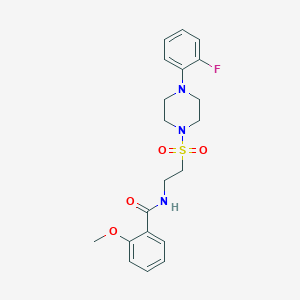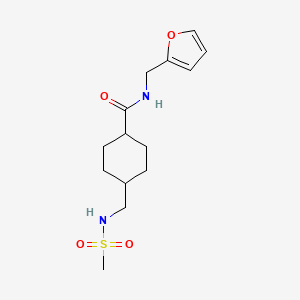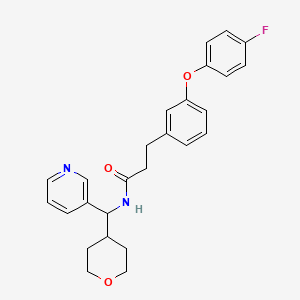![molecular formula C16H12F2N2O3 B2982824 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922056-19-7](/img/structure/B2982824.png)
2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C16H12F2N2O3 and its molecular weight is 318.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Mechanistic Insights
- Antibacterial Applications : Compounds similar to 2,6-difluorobenzamides have been explored for their antibacterial properties. For example, a novel family of 1,4-tetrahydronaphthodioxane benzamides demonstrated sub-micromolar minimum inhibitory concentrations (MICs) towards Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in developing antibacterial agents (Straniero et al., 2023).
- Fluorescent Probes : The research on similar compounds often aims at developing fluorescent probes for biological studies, emphasizing the importance of synthetic pathways for creating compounds with specific properties for detection and imaging purposes.
- Synthetic Methods : Studies on the synthesis of tetrahydrobenzofurans and dibenzoxazepinones highlight innovative approaches to creating complex heterocyclic structures, which could be relevant for developing novel materials or pharmaceuticals with specific functional attributes (Lévai et al., 2002).
Potential Applications
- Biological Activities : Research into the synthesis and properties of fluorinated benzothiazoles and other related compounds has revealed a range of potential biological activities, suggesting that structurally similar compounds like 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide could be explored for similar uses. This includes applications in cancer research, as some fluorinated compounds have shown promise as antitumor agents (Hutchinson et al., 2001).
- Imaging and Diagnostic Tools : The development of PET agents for imaging B-Raf(V600E) in cancers using related fluorinated compounds suggests potential for similar molecules to be used in diagnostic imaging, improving the detection and treatment of various diseases (Wang et al., 2013).
Mécanisme D'action
Target of Action
It is known that the compound is used in the fabrication of efficient near-infrared organic solar cells (oscs) and has a significant role in enhancing the intramolecular charge transfer characteristics of the excited states .
Mode of Action
The compound contains a D’-D-D’ electron-rich internal core based on a cyclopentadithiophene (or dithienosilole) (D) and alkoxythienyl (D’) core, end-capped with the highly electron-deficient unit 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (A), ultimately providing a A−D’−D−D’−A molecular configuration . This configuration enhances the intramolecular charge transfer characteristics of the excited states .
Biochemical Pathways
The compound is involved in the energy transfer process in OSCs. It assists poly [(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)-benzo[1,2-b:4,5-b′]dithiophene))-alt-(5,5-(1′,3′-di-2-thienyl-5′,7′-bis(2-ethylhexyl)benzo[1′,2′-c:4′,5′-c′]dithiophene-4,8-dione))] (PM6) excitons to reach the preferred interfaces without being quenched by PC71BM clusters .
Pharmacokinetics
The compound’s ability to enhance the intramolecular charge transfer characteristics of the excited states suggests that it may have a significant impact on the bioavailability of the compound .
Result of Action
The compound’s action results in no signs of bimolecular recombination and a high power conversion efficiency of 16.8% in OSCs . This suggests that the compound has a significant role in improving the efficiency of OSCs .
Propriétés
IUPAC Name |
2,6-difluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c17-11-2-1-3-12(18)14(11)16(22)20-9-4-5-13-10(8-9)15(21)19-6-7-23-13/h1-5,8H,6-7H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBKVBYOBUUGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

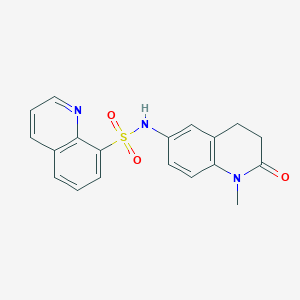
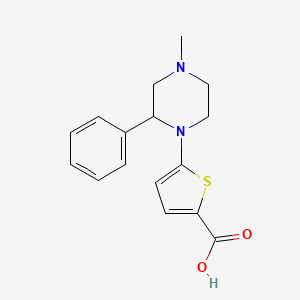
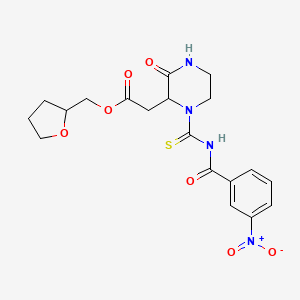
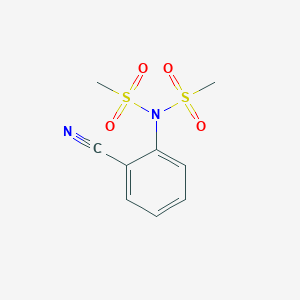
![2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2982752.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide](/img/structure/B2982753.png)
